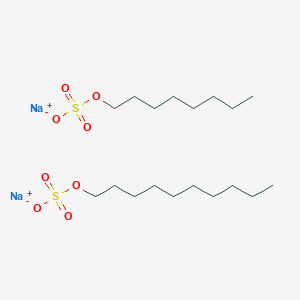
Disodium;decyl sulfate;octyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium;decyl sulfate;octyl sulfate is a chemical compound widely used in various industrial applications. It is part of the alkyl sulfate family, characterized by a predominantly linear aliphatic hydrocarbon chain with a polar sulfate group, neutralized with a sodium ion . This compound is known for its surfactant properties, making it useful in cleaning agents, detergents, and other products requiring emulsification and foaming capabilities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of sulfuric acid, mono-C8-10-alkyl esters, sodium salts typically involves the sulfation of C8-10 alkyl alcohols with sulfur trioxide (SO₃) in a continuous reactor, such as a falling film reactor . The reaction is followed by neutralization with sodium hydroxide (NaOH) to form the final product .
Industrial Production Methods
In industrial settings, the production process is scaled up using continuous reactors to ensure efficient and consistent production. The sulfation reaction is carefully controlled to maintain optimal reaction conditions, such as temperature and pressure, to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Disodium;decyl sulfate;octyl sulfate primarily undergoes substitution reactions due to the presence of the sulfate group. It can also participate in hydrolysis reactions under acidic or basic conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and alcohols.
Hydrolysis Reactions: These reactions can occur in the presence of strong acids or bases, leading to the breakdown of the ester bond and formation of the corresponding alcohol and sulfuric acid.
Major Products Formed
The major products formed from these reactions include the corresponding alcohols and sulfuric acid derivatives .
Applications De Recherche Scientifique
Disodium;decyl sulfate;octyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes, including emulsification and dispersion.
Biology: Employed in cell lysis buffers and other biological assays requiring surfactant properties.
Medicine: Utilized in pharmaceutical formulations for its emulsifying and stabilizing properties.
Mécanisme D'action
The mechanism of action of sulfuric acid, mono-C8-10-alkyl esters, sodium salts is primarily based on its surfactant properties. The hydrophobic hydrocarbon chain interacts with non-polar substances, while the polar sulfate group interacts with water, allowing the compound to reduce surface tension and form micelles . This dual interaction facilitates the emulsification and dispersion of oils and other hydrophobic substances in aqueous solutions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sulfuric acid, mono-C8-16-alkyl esters, sodium salts
- Sulfuric acid, mono-C10-16-alkyl esters, sodium salts
Uniqueness
Disodium;decyl sulfate;octyl sulfate is unique due to its specific alkyl chain length (C8-10), which provides a balance between hydrophobic and hydrophilic properties, making it highly effective as a surfactant . This balance allows it to perform well in a variety of applications, from industrial cleaning agents to personal care products .
Propriétés
Numéro CAS |
85338-42-7 |
|---|---|
Formule moléculaire |
C18H38Na2O8S2 |
Poids moléculaire |
492.6 g/mol |
Nom IUPAC |
disodium;decyl sulfate;octyl sulfate |
InChI |
InChI=1S/C10H22O4S.C8H18O4S.2Na/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;1-2-3-4-5-6-7-8-12-13(9,10)11;;/h2-10H2,1H3,(H,11,12,13);2-8H2,1H3,(H,9,10,11);;/q;;2*+1/p-2 |
Clé InChI |
SOSKGLKPINIUNY-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCOS(=O)(=O)[O-].[Na+].[Na+] |
SMILES canonique |
CCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCOS(=O)(=O)[O-].[Na+].[Na+] |
Pictogrammes |
Corrosive; Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















